

Application Notes and Protocols: Patch Clamp Electrophysiology of Cisapride on Cardiac Ion Channels

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Compound of Interest		
Compound Name:	Cisapride monohydrate	
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Introduction

Cisapride, a gastrointestinal prokinetic agent, was widely used for the treatment of gastroesophageal reflux disease. However, it has been largely withdrawn from the market due to its association with acquired long QT syndrome (LQTS) and life-threatening cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][2] The primary mechanism underlying these severe cardiac side effects is the blockade of cardiac ion channels, which are crucial for the proper repolarization of the cardiac action potential. Patch clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like cisapride on specific ion channels, providing detailed insights into their potency, kinetics, and voltage-dependence of block.

These application notes provide a comprehensive overview of the electrophysiological effects of cisapride on key cardiac ion channels, supported by quantitative data from patch clamp studies. Detailed protocols are provided to guide researchers in conducting similar experiments for cardiac safety assessment of new chemical entities.

Data Presentation: Quantitative Effects of Cisapride on Cardiac Ion Channels



The following tables summarize the inhibitory effects of cisapride on various cardiac ion channels, as determined by whole-cell patch clamp electrophysiology.

Table 1: Inhibitory Effects of Cisapride on hERG (IKr) Potassium Channels

Cell Line	Temperature	Voltage Protocol	IC50 (nM)	Reference
HEK293	22°C	Depolarizing steps from -80 mV to +50 mV (4s)	6.5	[3][4]
L cells	Room Temp.	2s depolarization to +20 mV, tail current at -40 mV	44.5	[1][2]
L cells	Room Temp.	20s depolarization to +20 mV	6.7	[1]
HEK293	37°C	Automated Patch Clamp	18	[5][6]
Rabbit Ventricular Myocytes	37°C	(Native IKr)	26	[5][6]
HEK293	37°C	Action Potential Clamp (Ventricular)	72	[7]
HEK293	37°C	Action Potential Clamp (Purkinje Fiber)	7	[7]

Table 2: Inhibitory Effects of Cisapride on Other Cardiac Ion Channels



Channel	Cell Line	Temperature	IC50	Reference
Kv1.5 (IKur)	Mammalian cells	Room Temp.	21.2 μΜ	[1][2]
Late Nav1.5 (INaL)	HEK293	Not Specified	Deviated from CiPA's results	[8]
Cav1.2 (ICaL)	СНО	Not Specified	Deviated from CiPA's results	[8]

Experimental Protocols

This section details the methodologies for conducting patch clamp experiments to assess the effects of cisapride on cardiac ion channels, primarily focusing on the hERG channel due to its clinical significance.

Cell Preparation

- Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the desired human cardiac ion channel (e.g., hERG, Nav1.5, Cav1.2) are commonly used.[3][8]
- Cell Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) and maintained in a humidified incubator at 37°C with 5% CO2.
- Dissociation: For recording, cells are dissociated using a non-enzymatic cell dissociation solution or brief exposure to trypsin-EDTA, then re-suspended in the external recording solution and plated onto glass coverslips.

Solutions and Reagents

- Cisapride Stock Solution: Prepare a high-concentration stock solution of cisapride (e.g., 10 mM) in a suitable solvent like DMSO. Subsequent dilutions to the final working concentrations are made in the external recording solution on the day of the experiment.
- Recording Solutions: The composition of the internal (pipette) and external (bath) solutions is critical for isolating the specific ionic current of interest.



Table 3: Example Recording Solutions for hERG Current Measurement

Solution	Component	Concentration (mM)
Internal (Pipette)	KCI	130
MgCl2	1	
Mg-ATP	5	_
EGTA	5	_
HEPES	10	
pH adjusted to 7.2 with KOH		_
External (Bath)	NaCl	137
KCI	4	
CaCl2	1.8	
MgCl2	1	_
Glucose	10	_
HEPES	10	_
pH adjusted to 7.4 with NaOH		-

Whole-Cell Patch Clamp Recording

- Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create pipettes with a resistance of 2-5 M Ω when filled with the internal solution.
- Seal Formation and Whole-Cell Configuration:
 - A coverslip with adherent cells is placed in the recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
 - The recording pipette, filled with the internal solution, is advanced towards a cell using a micromanipulator.



- \circ Gentle suction is applied to form a high-resistance "giga-seal" (>1 G Ω) between the pipette tip and the cell membrane.
- A brief pulse of additional suction or a voltage zap is applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
- Data Acquisition:
 - Currents are recorded using a patch clamp amplifier and digitized. Software such as pCLAMP is used to generate voltage protocols and acquire data.[3]
 - Cell capacitance and series resistance are compensated to minimize voltage errors.
 - Recordings are typically performed at room temperature (22-25°C) or physiological temperature (35-37°C).

Voltage Clamp Protocols

The choice of voltage protocol is crucial for studying the state-dependent block of ion channels.

- Protocol for hERG IC50 Determination:
 - Hold the cell at a resting membrane potential of -80 mV.
 - Apply a depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.
 - Repolarize the membrane to -50 mV to record the peak tail current, which reflects the recovery of channels from inactivation. This tail current is used to quantify the extent of the block.
 - Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude before and after drug application.
- Protocol to Assess Voltage-Dependence of Block:
 - Use a protocol with varying depolarizing step potentials (e.g., from -40 mV to +60 mV)
 followed by a repolarizing step to a constant potential (e.g., -50 mV) to measure the tail



current.

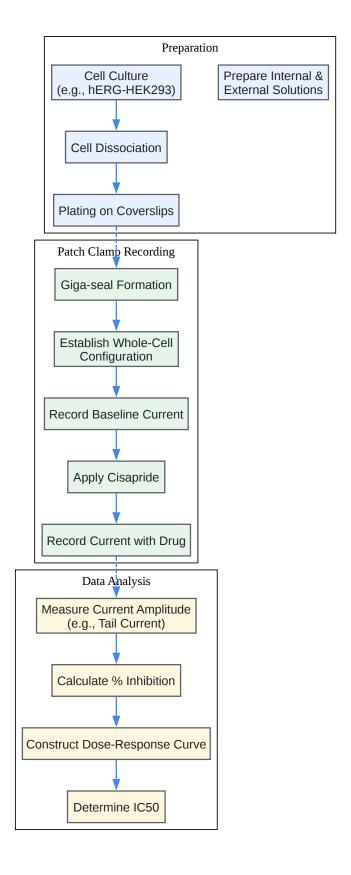
 The degree of block at different depolarizing potentials indicates the voltage-dependence of the drug's interaction with the channel.

Data Analysis

- IC50 Calculation: The percentage of current inhibition is calculated at various concentrations
 of cisapride. These data are then fitted to the Hill equation to determine the half-maximal
 inhibitory concentration (IC50) and the Hill slope.
- Kinetic Analysis: The time course of current decay in the presence of cisapride can be fitted with exponential functions to analyze the kinetics of the block.

Visualizations Experimental Workflow



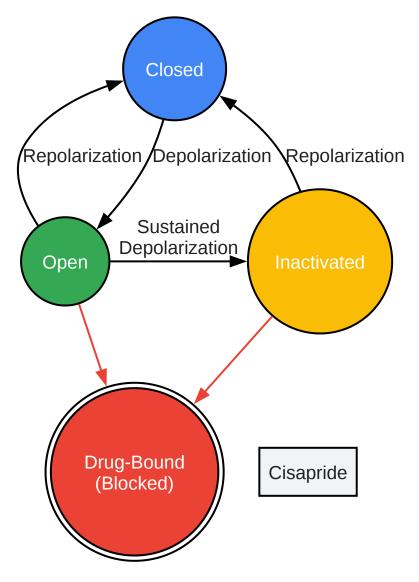


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Caption: A typical experimental workflow for patch clamp analysis of cisapride's effects.



Cisapride Interaction with the hERG Channel

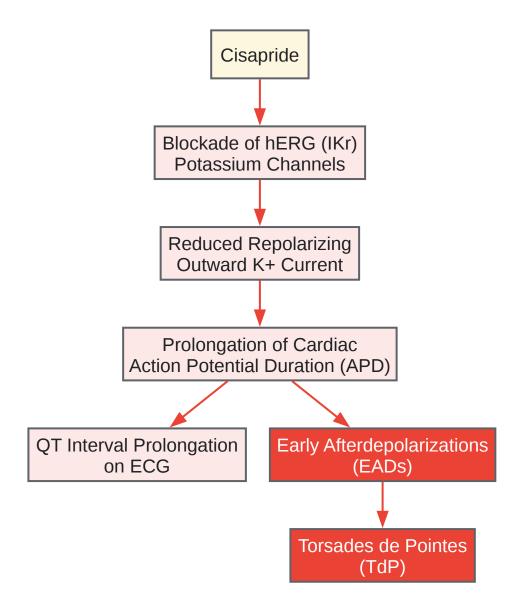


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Caption: Cisapride preferentially binds to the open and inactivated states of the hERG channel.

Pro-arrhythmic Mechanism of Cisapride





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Caption: The pathway from cisapride's hERG channel block to pro-arrhythmic events.

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